6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one
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Overview
Description
6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzaldehyde with urea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-5-(4-methylphenyl)pyrimidin-4(3H)-one.
Reduction: Formation of 6-hydroxy-5-(4-methylphenyl)pyrimidin-4(3H)-ol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrimidin-4(3H)-one: Lacks the hydroxyl and methyl groups, leading to different chemical properties and reactivity.
6-Hydroxy-5-phenylpyrimidin-4(3H)-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its binding affinity to biological targets and its utility in various synthetic applications.
Properties
CAS No. |
329923-71-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-hydroxy-5-(4-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-10(14)12-6-13-11(9)15/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
LHHADLIWXDJPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CNC2=O)O |
Origin of Product |
United States |
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